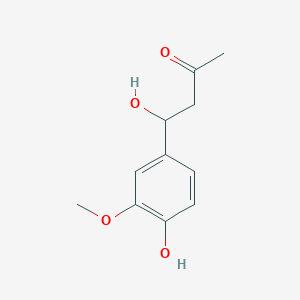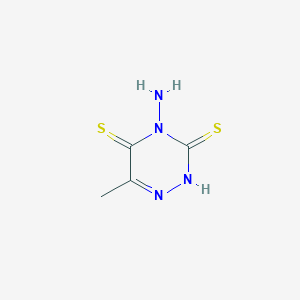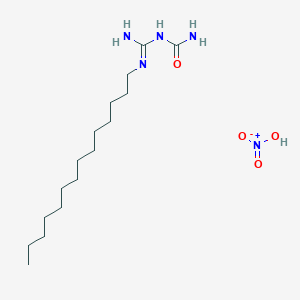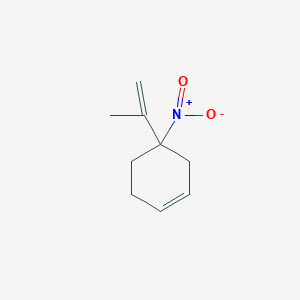
4-Nitro-4-(prop-1-en-2-yl)cyclohex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitro-4-(prop-1-en-2-yl)cyclohex-1-ene is a chemical compound with a unique structure that includes a nitro group and a prop-1-en-2-yl substituent on a cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-4-(prop-1-en-2-yl)cyclohex-1-ene typically involves the nitration of 4-(prop-1-en-2-yl)cyclohex-1-ene. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes, which allow for better control over reaction conditions and scalability. The use of advanced reactors and catalysts can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitro-4-(prop-1-en-2-yl)cyclohex-1-ene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Addition: The double bond in the prop-1-en-2-yl group can participate in addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines.
Addition: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride).
Major Products Formed
Reduction: 4-Amino-4-(prop-1-en-2-yl)cyclohex-1-ene.
Substitution: Various substituted cyclohexenes depending on the nucleophile used.
Addition: Halogenated or hydrogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-Nitro-4-(prop-1-en-2-yl)cyclohex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Nitro-4-(prop-1-en-2-yl)cyclohex-1-ene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, potentially leading to various biological effects. The prop-1-en-2-yl group can also participate in binding interactions with proteins and other macromolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Limonene: 1-Methyl-4-(prop-1-en-2-yl)cyclohex-1-ene.
Carvone: 2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one.
Menthol: 2-Isopropyl-5-methylcyclohexanol.
Uniqueness
4-Nitro-4-(prop-1-en-2-yl)cyclohex-1-ene is unique due to the presence of both a nitro group and a prop-1-en-2-yl group on the cyclohexene ring
Eigenschaften
CAS-Nummer |
59853-65-5 |
|---|---|
Molekularformel |
C9H13NO2 |
Molekulargewicht |
167.20 g/mol |
IUPAC-Name |
4-nitro-4-prop-1-en-2-ylcyclohexene |
InChI |
InChI=1S/C9H13NO2/c1-8(2)9(10(11)12)6-4-3-5-7-9/h3-4H,1,5-7H2,2H3 |
InChI-Schlüssel |
SJOPPTILQKAERJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C1(CCC=CC1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


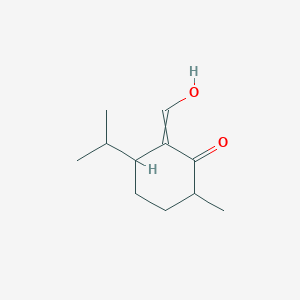
![2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate](/img/structure/B14594995.png)
![1,3-Benzenedicarboxylic acid, 5-[ethyl[[4-[[4-hydroxy-3-[[[2-methyl-5-(1-oxododecyl)phenyl]amino]carbonyl]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-, dimethyl ester](/img/structure/B14594996.png)
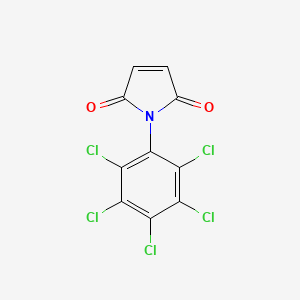
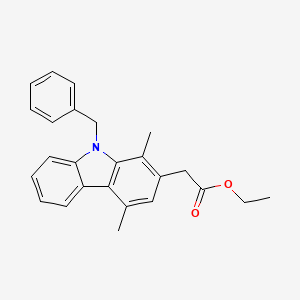
![2-[(2,4-Dinitrophenyl)methyl]-1-methyl-1H-benzimidazole](/img/structure/B14595010.png)
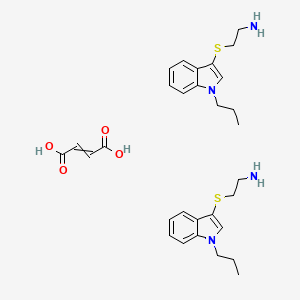
![4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene dibenzoate](/img/structure/B14595020.png)
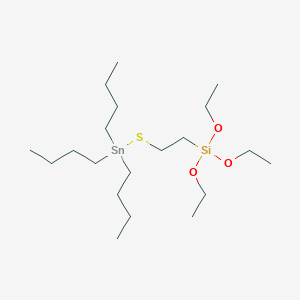
![{2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane](/img/structure/B14595025.png)
